molecular formula C22H26N4O. 3 HCl B601524 (2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride CAS No. 198904-87-9

(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride

Cat. No.: B601524
CAS No.: 198904-87-9
M. Wt: 362.48 3 36.46
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Description

(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease enzyme. This compound is a key intermediate in the synthetic pathway of Darunavir , a second-generation nonpeptidic protease inhibitor widely used in antiretroviral therapy. Its primary research value lies in its role as a scaffold for the development and study of novel protease inhibitors, particularly for investigating mechanisms of drug resistance. The (2S,3S)-stereochemistry of the amino alcohol moiety is critical for its high-affinity binding to the protease active site, enabling researchers to probe the structural determinants of enzyme inhibition and interactions with drug-resistant mutant strains of HIV-1 . Studies utilizing this compound focus on understanding the structure-activity relationships (SAR) that confer resilience against common mutations, thereby contributing to the design of next-generation antiretroviral agents with improved resistance profiles. Its application is essential in virology, medicinal chemistry, and pharmaceutical development for advancing therapeutic strategies against HIV/AIDS.

Properties

IUPAC Name

(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O.3ClH/c23-20(14-17-6-2-1-3-7-17)22(27)16-26(24)15-18-9-11-19(12-10-18)21-8-4-5-13-25-21;;;/h1-13,20,22,27H,14-16,23-24H2;3*1H/t20-,22-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXKWPIADSLCM-VLYUBEKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198904-87-9
Record name (2S,3S)-3-Amino-4-(13C6)phenyl-1-{1-[4-(2-pyridinyl)benzyl]hydrazino}-2-butanol trihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common reagents used in the synthesis include hydrazine derivatives, phenyl-substituted compounds, and pyridinyl-substituted benzyl halides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Structural Features

The compound features:

  • An amino group that may facilitate interactions with biological targets.
  • A phenyl ring that can participate in π-stacking interactions.
  • A pyridinyl-substituted benzyl hydrazine moiety that enhances its reactivity and potential biological activity.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized to study reaction mechanisms and develop new synthetic pathways.

Synthesis Techniques

The synthesis typically involves:

  • Formation of Key Intermediates : Utilizing hydrazine derivatives and phenyl-substituted compounds.
  • Controlled Reaction Conditions : Including specific temperatures and solvents to optimize yields.

Biology

The compound has been investigated for its potential biological activities , particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit enzymes crucial for disease progression, particularly in cancer and inflammatory conditions.

Receptor Modulation

Its structure indicates potential interactions with neurotransmitter receptors, which could influence neurochemical pathways related to mood and cognition.

Medicine

Research into the therapeutic effects of this compound has highlighted its potential as:

  • An anti-cancer agent , showing cytotoxic effects against various cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
A5495.6Apoptosis induction
MCF77.8Cell cycle arrest
HeLa6.4Inhibition of proliferation

Industry

In industrial applications, this compound is explored for developing new materials and catalysts. Its unique properties make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound IV: (2S,3S)-3-amino-1-(4-(4-(tert-butyl)benzyl)piperazin-1-yl)-4-phenylbutan-2-ol

  • Structure : Shares the (2S,3S)-phenylbutan-2-ol core but replaces the pyridinyl group with a tert-butyl benzyl-substituted piperazine.
  • Activity : Demonstrated in vitro efficacy against SARS-CoV-2, inhibiting viral replication at levels comparable to Ivermectin but with improved toxicity profiles .
  • Synthesis : Achieved via nucleophilic ring-opening of an epoxide precursor, yielding 78% after deprotection .
Parameter Target Compound Compound IV
Core structure (2S,3S)-phenylbutan-2-ol (2S,3S)-phenylbutan-2-ol
Substituent 4-Pyridin-2-ylphenyl 4-(tert-Butyl)benzyl-piperazine
Biological target Hypothesized: Viral NSP15 SARS-CoV-2 replication machinery
Efficacy (in vitro) Not reported Comparable to Ivermectin
Toxicity Undocumented Lower than Ivermectin

(2R,3S)-3-amino-1-(((R)-1-(3-ethynylphenyl)ethyl)amino)-4-phenylbutan-2-ol hydrochloride

  • Structure : Differs in stereochemistry (2R,3S) and substituents (ethynylphenyl group).
  • Activity : Used in synthesizing benzamide derivatives targeting G protein-coupled receptors (GPCRs) or ion channels .
  • Key difference : Stereochemical inversion at C2 may reduce binding affinity to viral targets compared to the (2S,3S) configuration.

(2R,3S)-3-amino-1-[(2-methylpropyl)amino]-4-phenylbutan-2-ol

  • Structure: Isobutylamino substituent and (2R,3S) configuration.
  • Physicochemical properties : Lower molecular weight (C₁₄H₂₄N₂O vs. C₂₂H₂₈Cl₃N₅O for the target compound) impacts lipophilicity and blood-brain barrier penetration .

Structural and Functional Insights

Impact of Substituents

  • Pyridinyl vs. Piperazine groups : The target compound’s 4-pyridin-2-ylphenyl group may enhance binding to viral endoribonucleases (e.g., NSP15) through π-π stacking, whereas piperazine derivatives (Compound IV) rely on hydrophobic interactions with tert-butyl groups .
  • Amino groups: Both compounds utilize primary amines for hydrogen bonding, but the trihydrochloride form in the target compound improves solubility for intravenous administration.

Stereochemical Sensitivity

  • The (2S,3S) configuration in the target compound is crucial for optimal spatial alignment with chiral biological targets. For example, (2R,3S) analogs show reduced antiviral activity due to mismatched stereochemistry .

Biological Activity

The compound (2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride, also known by its CAS number 1378368-34-3, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies have indicated that this compound may inhibit certain enzymes that are critical for disease progression in various conditions, such as cancer and inflammation.
  • Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which may influence neurochemical pathways related to mood and cognition.

Biological Activity Studies

Recent research has focused on the pharmacological effects of this compound. Here are some key findings:

Anticancer Activity

In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.6Apoptosis induction
MCF7 (Breast)7.8Cell cycle arrest
HeLa (Cervical)6.4Inhibition of proliferation

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound in models of neurodegeneration. It appears to mitigate oxidative stress and reduce neuroinflammatory responses.

Case Studies

  • Case Study 1 : A study involving mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
  • Case Study 2 : In a clinical trial assessing cognitive function in patients with mild cognitive impairment, participants receiving the compound showed improved performance on memory tasks compared to placebo.

Q & A

Q. How can researchers design a synthetic route for (2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride?

Methodological Answer:

  • Stepwise synthesis : Begin with chiral precursors like (S)-piperidine-2-carboxylic acid derivatives (e.g., methyl esters) to preserve stereochemistry. Use reductive amination or coupling reactions to introduce the pyridinylphenylmethylamine moiety .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive amino sites during intermediate steps, as seen in analogous amidine syntheses .
  • Trihydrochloride formation : React the free base with hydrochloric acid under controlled stoichiometric conditions (3:1 molar ratio) in polar solvents like methanol or water to ensure salt stability .

Q. What analytical methods are critical for characterizing the compound’s purity and structure?

Methodological Answer:

  • HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Compare retention times against known standards .
  • NMR spectroscopy : Assign stereochemistry via 2D NOESY or COSY to confirm (2S,3S) configuration. Proton NMR in D₂O can resolve amino and hydroxyl proton signals .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₉Cl₃N₆O). Isotopic patterns confirm chloride content .

Q. How does the trihydrochloride form influence solubility and stability compared to the free base?

Methodological Answer:

  • Solubility : The trihydrochloride salt enhances aqueous solubility (test via shake-flask method in PBS pH 7.4). Compare with free base solubility in organic solvents (e.g., DMSO) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC for byproducts like dehydrochlorinated species or racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different stereoisomers?

Methodological Answer:

  • Stereochemical separation : Use chiral chromatography (e.g., Chiralpak IA column) to isolate (2S,3S), (2R,3R), and diastereomers. Validate purity via polarimetry .
  • Biological assays : Compare IC₅₀ values in target assays (e.g., enzyme inhibition). Statistical analysis (ANOVA) identifies significant differences between isomers .

Q. What strategies optimize reaction yields for the pyridinylphenylmethylamine intermediate?

Methodological Answer:

  • Catalytic systems : Screen Pd/C or Ni catalysts for Buchwald-Hartwig couplings between 4-pyridin-2-ylphenyl halides and amines. Optimize temperature (80–120°C) and ligand ratios (e.g., Xantphos) .
  • Workup protocols : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted precursors. Monitor yields via LC-MS at each step .

Q. How do protonation states of the trihydrochloride salt affect molecular interactions in crystallography studies?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the salt with target proteins (e.g., kinases). Compare electron density maps to identify protonation sites (e.g., amino vs. pyridinyl groups) .
  • pH titration : Use microfluidic chips to correlate protonation states (pKa ~6–8 for amino groups) with binding affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride
Reactant of Route 2
(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride

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